Cas no 131889-89-9 (Pregn-5-en-20-one,3-[(O-6-deoxy-3-O-methyl-b-D-glucopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-8,11,12,14,17-pentahydroxy-, (3b,11a,12b,14b,17a)-)

Pregn-5-en-20-one,3-[(O-6-deoxy-3-O-methyl-b-D-glucopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-8,11,12,14,17-pentahydroxy-, (3b,11a,12b,14b,17a)- structure
131889-89-9 structure
Product Name:Pregn-5-en-20-one,3-[(O-6-deoxy-3-O-methyl-b-D-glucopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-8,11,12,14,17-pentahydroxy-, (3b,11a,12b,14b,17a)-
Numéro CAS:131889-89-9
Le MF:C42H68O17
Mégawatts:844.979135513306
CID:147695
PubChem ID:188404
Update Time:2025-04-19

Pregn-5-en-20-one,3-[(O-6-deoxy-3-O-methyl-b-D-glucopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-8,11,12,14,17-pentahydroxy-, (3b,11a,12b,14b,17a)- Propriétés chimiques et physiques

Nom et identifiant

    • 1-[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14,16-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,17-decahydrocyc
    • esculentin
    • 16-acetyl-8,11,12,14,16-pentahydroxyandrost-5-en-3-yl 6-deoxy-3-O-methylhexopyranosyl-(1->4)-2,6-dideoxy-3-O-methylhexopyranosyl-(1->4)-2,6-dideoxy-3-O-methylhexopyranoside
    • 4)-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-8,11,12,14,17-pentahydroxy-, (3b,11a,12b,14b,17a)-
    • 4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1&re
    • 4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1&reg
    • Pregn-5-en-20-one, 3-((O-6-deoxy-3-O-methyl-beta-D-glucopyranosyl-(1-4)-O-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl-(1-4)-2,6-dideoxy-3-O-methyl-beta-D-arabino-hexopyranosyl)oxy)-8,11,12,14,17-pentahydroxy-, (3beta,11alpha,12beta,14beta,17alpha)-
    • 1-[3-[4-methoxy-5-[4-methoxy-5-[4-methoxy-6-methyl-3,5-bis(oxidanyl)oxan-2-yl]oxy-6-methyl-oxan-2-yl]oxy-6-methyl-oxan-2-yl]oxy-10,13-dimethyl-8,11,12,14,16-pentakis(oxidanyl)-1,2,3,4,7,9,11,12,15,17-decahydrocyclopenta[a]phenanthren-16-yl]ethanone
    • 1-[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14,16-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,17-decahydrocyclopenta[a]phenanthren-16-yl]ethanone
    • 1-[3-[[5-[[5-[(3,5-dihydroxy-4-methoxy-6-methyl-2-oxanyl)oxy]-4-methoxy-6-methyl-2-oxanyl]oxy]-4-methoxy-6-methyl-2-oxanyl]oxy]-8,11,12,14,16-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,17-decahydrocyclopenta[a]phenanthren-16-yl]ethanone
    • DTXSID50927379
    • 131889-89-9
    • Esculentin Steroid
    • A809397
    • Pregn-5-en-20-one,3-[(O-6-deoxy-3-O-methyl-b-D-glucopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-8,11,12,14,17-pentahydroxy-, (3b,11a,12b,14b,17a)-
    • Piscine à noyau: 1S/C42H68O17/c1-19-29(44)34(53-9)30(45)37(56-19)59-33-21(3)55-28(16-26(33)52-8)58-32-20(2)54-27(15-25(32)51-7)57-24-11-12-38(5)23(14-24)10-13-41(49)35(38)31(46)36(47)39(6)17-40(48,22(4)43)18-42(39,41)50/h10,19-21,24-37,44-50H,11-18H2,1-9H3
    • La clé Inchi: DPMVYTYRMGJDQQ-UHFFFAOYSA-N
    • Sourire: OC12CC(C(C)=O)(CC1(C)C(C(C1C3(C)CCC(CC3=CCC21O)OC1CC(C(C(C)O1)OC1CC(C(C(C)O1)OC1C(C(C(C(C)O1)O)OC)O)OC)OC)O)O)O

Propriétés calculées

  • Qualité précise: 844.44574
  • Masse isotopique unique: 844.44565070g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 7
  • Nombre de récepteurs de liaison hydrogène: 17
  • Comptage des atomes lourds: 59
  • Nombre de liaisons rotatives: 10
  • Complexité: 1570
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 22
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: -1.1
  • Surface topologique des pôles: 242Ų

Propriétés expérimentales

  • Le PSA: 241.75

Pregn-5-en-20-one,3-[(O-6-deoxy-3-O-methyl-b-D-glucopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-8,11,12,14,17-pentahydroxy-, (3b,11a,12b,14b,17a)- Littérature connexe

Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shenzhen Yaoyuan R&D Center Co.,Ltd